MK-8718: A Technical Guide to its Mechanism of Action as an HIV Protease Inhibitor
MK-8718: A Technical Guide to its Mechanism of Action as an HIV Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for MK-8718, a potent, orally bioavailable HIV protease inhibitor. The information presented herein is collated from the primary scientific literature and is intended to serve as a comprehensive resource for professionals in the field of antiviral drug discovery and development.
Core Mechanism of Action
MK-8718 is a novel, non-peptidic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] HIV protease is an aspartyl protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[1] Inhibition of this enzyme prevents the formation of infectious virions, thus halting the progression of the viral infection.
The design of MK-8718 is centered around a unique morpholine aspartate binding group.[1][2] This morpholine core was engineered to position a nitrogen atom to form key hydrogen bonding interactions with the catalytic aspartate residues (Asp-25 and Asp-25') in the active site of the HIV protease. This interaction mimics the transition state of the natural substrate, leading to potent inhibition of the enzyme's catalytic activity. The structure-based design approach, aided by X-ray crystallography of early leads bound to the enzyme, allowed for the optimization of substituents at the P1, P1', P2, and P3 positions to enhance binding affinity and antiviral activity.[1]
The following diagram illustrates the proposed binding mode of MK-8718 within the HIV protease active site.
Quantitative Efficacy Data
The following tables summarize the available preclinical data for MK-8718 and its precursors. This information is extracted from the primary publication by Bungard et al. in ACS Medicinal Chemistry Letters.
| Compound | HIV Protease IC50 (nM) | Antiviral Activity (IC95, nM) |
| 9a (precursor) | 6 | 202 |
| MK-8718 (9t) | Data not explicitly provided | Potent (exact value not provided) |
Table 1: In Vitro Activity of MK-8718 and a Key Precursor [1]
| Compound | Rat Clearance (mL/min/kg) | Rat Oral Bioavailability (%) |
| 9a (precursor) | Moderate | Low |
| MK-8718 (9t) | Improved | Improved |
Table 2: Pharmacokinetic Properties of MK-8718 and a Key Precursor in Rats [1]
Note: The primary publication states that MK-8718 (compound 9t) showed improvements in binding affinity and cell-based antiviral activity over its precursors, but does not provide specific IC50 or Ki values for the final compound.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of MK-8718, as described in the supporting information of the primary publication.
HIV Protease Inhibition Assay
The enzymatic assay to determine the IC50 values for inhibitors against HIV-1 protease was performed as follows:
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Enzyme and Substrate: Recombinant HIV-1 protease and a fluorogenic substrate were used.
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Assay Buffer: The reaction was carried out in a buffer containing MES, NaCl, EDTA, DTT, and PEG 8000 at pH 6.0.
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Inhibitor Preparation: Test compounds were serially diluted in DMSO.
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Reaction Initiation: The reaction was initiated by the addition of the substrate to a mixture of the enzyme and the inhibitor.
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Detection: The increase in fluorescence resulting from the cleavage of the substrate was monitored over time using a fluorescence plate reader.
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Data Analysis: The initial reaction velocities were plotted against the inhibitor concentration, and the IC50 value was determined by fitting the data to a four-parameter equation.
Antiviral Cell-Based Assay
The antiviral activity of the compounds was assessed using a cell-based assay:
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Cells and Virus: MT4 cells were infected with the H9IIIB strain of HIV-1.
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Compound Treatment: Infected cells were incubated in the presence of serial dilutions of the test compounds.
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Incubation: The cell cultures were incubated for 5 days at 37°C.
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Endpoint Measurement: The viability of the cells was measured using the XTT colorimetric method, which quantifies the metabolic activity of living cells.
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Data Analysis: The concentration of the compound that inhibited viral replication by 95% (IC95) was calculated from the dose-response curve.
The following diagram outlines the general workflow for the antiviral cell-based assay.
Clinical Development, Resistance, and Human Pharmacokinetics
As of the latest available information, there is no public record of MK-8718 entering clinical trials. Searches of clinical trial registries and scientific literature did not yield any results for clinical studies, resistance profiling in patients, or human pharmacokinetic data for this compound. One pharmaceutical intelligence database lists its global R&D status as "Pending".[3] This suggests that the development of MK-8718 may have been discontinued at the preclinical or early clinical stage.
Conclusion
MK-8718 is a potent preclinical HIV protease inhibitor with a novel morpholine-based scaffold designed for optimal interaction with the enzyme's active site. The available in vitro and rat pharmacokinetic data demonstrate its potential as an antiviral agent. However, the lack of publicly available information on its clinical development, resistance profile, and human pharmacokinetics suggests that it has not progressed to later stages of drug development. The detailed experimental protocols provided in this guide offer a valuable resource for researchers working on the discovery and development of new HIV protease inhibitors.
References
- 1. Discovery of MK-8718, an HIV Protease Inhibitor Containing a Novel Morpholine Aspartate Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-8718, an HIV Protease Inhibitor Containing a Novel Morpholine Aspartate Binding Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-8718 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
